molecular formula C21H14Cl2N2O3 B390531 2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-6-METHOXYPHENOL

2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-6-METHOXYPHENOL

Cat. No.: B390531
M. Wt: 413.2g/mol
InChI Key: YIOYADUVORPGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-6-METHOXYPHENOL is a complex organic compound that belongs to the class of benzooxazoles. This compound is characterized by the presence of a benzooxazole ring, which is fused with a phenyl group substituted with dichloro and methoxy groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-6-METHOXYPHENOL typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,4-dichlorophenylamine with salicylaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with o-aminophenol under acidic conditions to yield the desired benzooxazole derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of microreactors can significantly improve mass transfer and heat control, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-6-METHOXYPHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

    Nitrating agents: Nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-6-METHOXYPHENOL has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-6-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL]-6-METHOXYPHENOL apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichloro and methoxy groups enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C21H14Cl2N2O3

Molecular Weight

413.2g/mol

IUPAC Name

2-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C21H14Cl2N2O3/c1-27-19-4-2-3-12(20(19)26)11-24-14-6-8-18-17(10-14)25-21(28-18)15-7-5-13(22)9-16(15)23/h2-11,26H,1H3

InChI Key

YIOYADUVORPGKJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.